molecular formula C10H10N2O2 B11904928 (E)-6-(Hydroxymethylene)-2-methyl-7,8-dihydroquinazolin-5(6H)-one

(E)-6-(Hydroxymethylene)-2-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11904928
M. Wt: 190.20 g/mol
InChI Key: VUHPGEBQZKXMAT-FNORWQNLSA-N
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Description

(E)-6-(Hydroxymethylene)-2-methyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(Hydroxymethylene)-2-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-methyl-3,4-dihydroquinazolin-4-one with formaldehyde in the presence of a base to introduce the hydroxymethylene group at the 6-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(Hydroxymethylene)-2-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethylene group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the hydroxymethylene group or to modify the quinazolinone core.

    Substitution: The hydroxymethylene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or acids, while reduction could lead to simpler quinazolinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of (E)-6-(Hydroxymethylene)-2-methyl-7,8-dihydroquinazolin-5(6H)-one would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Other compounds in the quinazolinone family with similar structures.

    Hydroxymethylene derivatives: Compounds with hydroxymethylene groups attached to different cores.

Uniqueness

(E)-6-(Hydroxymethylene)-2-methyl-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

(6E)-6-(hydroxymethylidene)-2-methyl-7,8-dihydroquinazolin-5-one

InChI

InChI=1S/C10H10N2O2/c1-6-11-4-8-9(12-6)3-2-7(5-13)10(8)14/h4-5,13H,2-3H2,1H3/b7-5+

InChI Key

VUHPGEBQZKXMAT-FNORWQNLSA-N

Isomeric SMILES

CC1=NC=C2C(=N1)CC/C(=C\O)/C2=O

Canonical SMILES

CC1=NC=C2C(=N1)CCC(=CO)C2=O

Origin of Product

United States

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